6-Methylcoumarin

Description

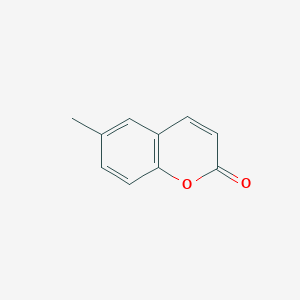

Structure

3D Structure

Properties

IUPAC Name |

6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFYOPQLGGEACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025588 | |

| Record name | 6-Methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-methylcoumarin appears as white crystals with a flavor of vanilla. Insoluble in water. (NTP, 1992), White solid; [HSDB], Solid, White crystal solid; coconut-like aroma | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Methylcoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methylcoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

577 °F at 725 mmHg (NTP, 1992), 304 °C | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

266 °F (NTP, 1992) | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Very slightly sol in hot water; insol in petroleum ether; sol in oils., soluble in alcohol /both alpha and beta forms/, Very soluble in ethanol, ether, benzene; slightly soluble in chloroform, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Methylcoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

White, crystalline solid, White needles from benzene | |

CAS No. |

92-48-8 | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHP8W0L01A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Methylcoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 to 169 °F (NTP, 1992), 76.5 °C, Exists as alpha and beta forms, melting point(alpha): 90 °C, melting point (beta): 82 °C; both forms are soluble in alcohol; combustible | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Methylcoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of 6-Methylcoumarin: A Technical Guide to Core Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes to 6-methylcoumarin, a significant scaffold in medicinal chemistry and a versatile building block in organic synthesis. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols for key methodologies, and visualizes the synthetic pathways and experimental workflows.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several established organic reactions. The most prominent and widely employed methods include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and the Wittig reaction. Each of these pathways offers distinct advantages regarding starting materials, reaction conditions, and overall yield.

Pechmann Condensation

The Pechmann condensation is a widely utilized and direct method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid with a β-carbonyl group under acidic conditions.[1][2] For the synthesis of this compound, the common starting materials are p-cresol (B1678582) and an appropriate β-ketoester, such as ethyl acetoacetate.[3] The reaction is typically catalyzed by strong Brønsted or Lewis acids.

The mechanism involves an initial acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, leading to a cyclized intermediate. The final step is a dehydration to form the stable coumarin (B35378) ring system.[1][4]

Perkin Reaction

The Perkin reaction provides a route to α,β-unsaturated aromatic acids, which can subsequently cyclize to form coumarins.[5] For the synthesis of this compound derivatives, a common starting material is 5-methylsalicylaldehyde, which is condensed with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt.[6] The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization to yield the coumarin.[5][7]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base.[8] To synthesize this compound, a substituted salicylaldehyde, such as 5-methyl-2-hydroxybenzaldehyde (p-homosalicyclic aldehyde), is condensed with an active methylene compound like malonic acid.[9][10] The condensation is followed by an intramolecular cyclization and dehydration to form the coumarin ring.

Wittig Reaction

The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of coumarins.[11][12] This pathway can be achieved through an intramolecular Wittig reaction of a suitably substituted phenolic compound. For instance, a 2-hydroxybenzaldehyde derivative can be reacted with chloroacetyl chloride, followed by the addition of triphenylphosphine (B44618) and a base to induce the intramolecular cyclization.[13][14]

Quantitative Data on Synthesis Methods

The selection of a synthetic route is often guided by factors such as reaction yield, reaction time, and the required conditions. The following table summarizes available quantitative data for the synthesis of this compound and its derivatives via the discussed pathways.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Pechmann Condensation | p-Cresol, 2-Hydroxysuccinic acid | Sulfuric Acid | - | - | - | 32 | [15] |

| Pechmann Condensation | p-Cresol, Maleic/Fumaric acid | Sulfuric Acid (72%) | - | Heating | - | 80 | [16] |

| Pechmann Condensation | p-Cresol, Ethyl formylacetate | Phosphotungstic acid | - | 40-150 | 1-10 h | - | [15] |

| Pechmann Condensation | Phenols, Ethyl acetoacetate | Indium(III) chloride (3 mol%) | Ball Mill (solvent-free) | Room Temperature | Short | High | [5] |

| Perkin Reaction | 5-Methylsalicylaldehyde, Phenylacetic acids | - | - | - | - | Good | [6] |

| Knoevenagel Condensation | p-Homosalicyclic aldehyde, Malonic acid | Aniline | - | Heating | - | - | [9][10] |

| Intramolecular Wittig Reaction | 2-Hydroxy-4-methylbenzaldehyde, Chloroacetyl chloride | Triphenylphosphine, Pyridine (B92270) | Dichloromethane | - | - | ~30 (for 7-methylcoumarin) | [13][14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound and its analogs.

Pechmann Condensation of p-Cresol with Ethyl Acetoacetate

Objective: To synthesize this compound via the Pechmann condensation.

Materials:

-

p-Cresol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or other suitable acid catalyst like phosphotungstic acid)

-

Crushed ice

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, combine one equivalent of p-cresol and one to two equivalents of ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, ensuring the temperature remains low.

-

After the addition of the acid, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

Perkin Reaction of 5-Methylsalicylaldehyde

Objective: To synthesize a this compound derivative.

Materials:

-

5-Methylsalicylaldehyde

-

Acetic anhydride

-

Sodium acetate (B1210297) (anhydrous)

Procedure:

-

In a round-bottom flask, combine 5-methylsalicylaldehyde, a slight excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture under reflux for several hours (typically 4-6 hours).

-

After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

The product may precipitate upon cooling and stirring. Collect the solid by filtration.

-

Alternatively, extract the product with a suitable organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Knoevenagel Condensation of 5-Methyl-2-hydroxybenzaldehyde with Malonic Acid

Objective: To synthesize this compound-3-carboxylic acid, which can be decarboxylated to this compound.

Materials:

-

5-Methyl-2-hydroxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (B6355638) (as catalyst)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 5-methyl-2-hydroxybenzaldehyde and a slight excess of malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude this compound-3-carboxylic acid from a suitable solvent.

-

The resulting carboxylic acid can be decarboxylated by heating to yield this compound.[9]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a general experimental workflow.

Caption: Pechmann Condensation Pathway for this compound Synthesis.

Caption: Perkin Reaction Pathway for this compound Synthesis.

Caption: Knoevenagel Condensation Pathway for this compound Synthesis.

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. iajps.com [iajps.com]

- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN105481813A - Synthetic method of this compound - Google Patents [patents.google.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

physicochemical properties of 6-methylcoumarin

An In-depth Technical Guide on the Physicochemical Properties of 6-Methylcoumarin

Introduction

This compound (CAS No. 92-48-8), a derivative of coumarin (B35378), is a synthetic organic compound widely utilized for its aromatic properties in the fragrance, flavor, and cosmetic industries.[1][2][3][4] Structurally, it is a member of the coumarin class where the hydrogen at position 6 is substituted by a methyl group.[4][5] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis for producing more complex molecules and is gaining attention for its biological activities, including potential anti-inflammatory and melanogenesis-promoting effects.[1][6][7][8] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Physicochemical Data

The fundamental are summarized in the table below. These characteristics are critical for its application in various formulations and for predicting its behavior in biological and chemical systems.

| Property | Value | References |

| IUPAC Name | 6-methylchromen-2-one | [5] |

| Synonyms | 6-Methyl-2H-1-benzopyran-2-one, Toncarine | [5] |

| CAS Number | 92-48-8 | [1][3] |

| Molecular Formula | C₁₀H₈O₂ | [3][5] |

| Molecular Weight | 160.17 g/mol | [3][5][9][10] |

| Appearance | White to pale yellow crystalline solid/powder. | [1][2][3][5] |

| Odor | Sweet, vanilla-like, herbaceous, with coconut notes. | [2][3][4][5][11] |

| Melting Point | 73-82 °C (Range from various sources). Exists in alpha (90°C) and beta (82°C) forms. | [2][5][9][11][12][13][14][15][16][17] |

| Boiling Point | 285-304 °C (Range from various sources). | [2][3][9][11][12][14][15] |

| Solubility | Insoluble or very slightly soluble in water. Soluble in organic solvents such as ethanol, ether, benzene (B151609), and oils. | [1][2][3][5][9][11][16][18] |

| logP (o/w) | 1.933 (Estimated) | [11] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (Estimated) | [11] |

| Flash Point | ~120 °C | [3] |

| Density | ~1.2 g/cm³ @ 25 °C | [3] |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

A prevalent method for synthesizing this compound is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. A common variation utilizes p-cresol (B1678582) and fumaric acid.[1][4][15]

Methodology:

-

Reaction Setup: 72% sulfuric acid is preheated to approximately 80°C in a reaction vessel equipped with a stirrer and a condenser.[4][15]

-

Addition of Reactants: An equimolecular mixture of p-cresol and fumaric acid is slowly added to the heated sulfuric acid.[4][15][19]

-

Reaction Conditions: The reaction mixture is heated to and maintained at a temperature of 160-170°C for 3 to 4 hours, or until the evolution of carbon monoxide ceases.[4][15][19]

-

Precipitation: After cooling, the reaction mixture is poured into crushed ice, causing the crude this compound to precipitate out of the solution.[4][15]

-

Purification: The precipitate is collected by filtration. The filtrate can be extracted with a solvent like benzene to recover any dissolved product. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[4][15]

Characterization by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a precise method for the identification and quantification of this compound, particularly in complex mixtures such as flavorings or additives.[20]

Methodology:

-

Sample Preparation: A known weight of the sample (e.g., 1.00 g) is dissolved in a suitable solvent like dichloromethane. An internal standard, such as naphthalene, is added at a known concentration to facilitate accurate quantification.[20] Anhydrous sodium sulfate (B86663) may be added to remove any residual water.[20]

-

Extraction: The mixture is agitated (e.g., shaken for 30 minutes) and then allowed to settle. The supernatant is collected for analysis.[20]

-

GC/MS Analysis: The prepared sample is injected into the GC/MS system.

-

Gas Chromatography (GC): The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column (e.g., an ACQUITY UPLC BEH Phenyl column).[21]

-

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of this compound.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve prepared with standard solutions of known concentrations is used for accurate measurement.[20] The detection limit for this method can be as low as 0.01 µg/g.[20]

Structural Elucidation via Spectroscopic Methods

The structure of this compound is unequivocally confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule, showing characteristic signals for the aromatic, vinylic, and methyl protons.[22]

-

¹³C NMR: Identifies the different carbon environments within the molecule, including the carbonyl carbon of the lactone ring and the carbons of the benzene and pyrone rings.[23][24]

-

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present. Key vibrational bands for this compound include a strong absorption corresponding to the C=O (carbonyl) stretching of the lactone ring and bands associated with C=C stretching in the aromatic and pyrone rings.[25]

-

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. This compound exhibits characteristic absorption maxima in the ultraviolet region, a property that also contributes to its fluorescence.[26]

Biological Activity and Signaling Pathways

Recent research has highlighted the role of this compound in modulating key cellular signaling pathways, suggesting its potential as a therapeutic agent.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage cells.[7] It effectively reduces the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] The mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7]

Figure 1. Anti-inflammatory mechanism of this compound.

Melanogenesis Promotion

This compound has been shown to stimulate melanin (B1238610) synthesis in B16F10 melanoma cells.[8] It upregulates the expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, as well as the microphthalmia-associated transcription factor (MITF).[8] This effect is mediated through the complex interplay of several signaling pathways, including the activation of PKA, p38, and JNK, and the inhibition of ERK and Akt phosphorylation. Furthermore, it modulates the GSK3β/β-catenin pathway.[8]

Figure 2. Melanogenesis promotion by this compound.

General Experimental Workflow

The process from synthesis to biological testing of this compound follows a structured workflow, ensuring the purity and identity of the compound before its application in further studies.

Figure 3. General workflow for synthesis and analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. This compound | 92-48-8 [chemicalbook.com]

- 5. This compound | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Analytical Standard, High Purity & Best Price [nacchemical.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 6-methyl coumarin, 92-48-8 [thegoodscentscompany.com]

- 12. chemwhat.com [chemwhat.com]

- 13. A19382.18 [thermofisher.com]

- 14. This compound [stenutz.eu]

- 15. This compound CAS#: 92-48-8 [m.chemicalbook.com]

- 16. scent.vn [scent.vn]

- 17. This compound = 99 92-48-8 [sigmaaldrich.com]

- 18. 6 Methyl Coumarin Organic Compound with Sweet Aroma at Best Price [gogiachemical.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CN102253147B - Method for measuring content of dihydrocoumarin and 6-methyl coumarin in additive for tobaccos - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound(92-48-8) 1H NMR spectrum [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. asianpubs.org [asianpubs.org]

- 26. researchgate.net [researchgate.net]

Spectral Data Analysis of 6-Methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-methylcoumarin (CAS No. 92-48-8), a key scaffold in medicinal chemistry and a prevalent component in fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectroscopic Data

The empirical formula for this compound is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol .[1] The spectral data presented below has been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.63 | d | 9.6 | 1H | H-4 |

| 7.35 | d | 8.2 | 1H | H-5 |

| 7.23 | s | - | 1H | H-8 |

| 7.18 | d | 8.2 | 1H | H-7 |

| 6.42 | d | 9.6 | 1H | H-3 |

| 2.40 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [2][3][4][5]

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-2 (C=O) |

| 152.8 | C-9 |

| 143.8 | C-4 |

| 135.5 | C-6 |

| 132.8 | C-5 |

| 126.9 | C-7 |

| 118.6 | C-10 |

| 116.8 | C-8 |

| 116.5 | C-3 |

| 21.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | C-H stretch (aromatic & vinylic) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone)[6] |

| ~1610 | Medium-Strong | C=C stretch (aromatic and pyrone ring)[6] |

| ~1450, 1380 | Medium | C-H bend (-CH₃) |

| ~1200-1000 | Strong | C-O stretch (ester) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are summarized in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 132 | ~80 | [M-CO]⁺ |

| 131 | ~75 | [M-CO-H]⁺ |

| 103 | ~30 | [M-CO-CHO]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionize the sample using Electron Ionization (EI) at 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: m/z 40-400.

-

Scan Speed: Appropriate for the resolution and sensitivity required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

A-Technical-Guide-to-the-Biological-Activity-of-Novel-6-Methylcoumarin-Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are prevalent in nature and form the scaffold of numerous molecules with diverse pharmacological properties. The 6-methylcoumarin core, in particular, has emerged as a versatile template for the development of novel therapeutic agents. Strategic substitutions on this scaffold have led to the discovery of potent anticancer, antimicrobial, and enzyme inhibitory agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of recently developed this compound derivatives. It includes structured data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

The coumarin (B35378) nucleus is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects.[1][2] The this compound framework (CAS 92-48-8) serves as a crucial building block for synthesizing new derivatives with potentially enhanced or novel therapeutic properties.[3][4] The methyl group at the C6 position influences the molecule's electronic and lipophilic properties, providing a foundation for further structural modifications to optimize biological activity and selectivity.[5] This document focuses on novel derivatives of this scaffold and their evaluated biological potential.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[6][7] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[8]

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several novel this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 47 | 6-Pyrazolinylcoumarin | Leukemia (CCRF-CEM) | 1.88 | [7] |

| Compound 47 | 6-Pyrazolinylcoumarin | Leukemia (MOLT-4) | 1.92 | [7] |

| Compound 11 | 7,8-Dihydroxy-4-methylcoumarin (with C3 n-decyl) | Breast (MCF-7) | 25.1 | [9] |

| Compound 11 | 7,8-Dihydroxy-4-methylcoumarin (with C3 n-decyl) | Colon (LS180) | 25.2 | [9] |

| Compound 27 | 6-Bromo-4-bromomethyl-7-hydroxycoumarin | Various | 32.7 - 45.8 | [9] |

| Azo-Coumarin | 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin | Breast (MCF-7) | 2.81% proliferation at 30 µg/mL | [10] |

Signaling Pathways in Anticancer Activity

Many coumarin derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival and proliferation. The diagram below illustrates a generalized pathway for the induction of apoptosis, a common mechanism for these compounds.

Antimicrobial and Antibiofilm Activity

Novel this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1] Some compounds are particularly effective against Gram-positive bacteria, while others exhibit broad-spectrum activity.[2][11] A notable area of research is the ability of these compounds to inhibit biofilm formation, a key virulence factor in many chronic infections.[12]

Data on Antimicrobial Activity

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| AMC1/AMC2 | 6-Amino-7-hydroxy-4-methylcoumarin hydrazone | Staphylococcus aureus | 50 | [13] |

| AMC1/AMC2 | 6-Amino-7-hydroxy-4-methylcoumarin hydrazone | Pseudomonas aeruginosa | 50 | [13] |

| 6-MC | This compound | Pseudomonas aeruginosa PAO1 (Biofilm Inhibition) | 125 | [12] |

| Compound 18, 19, 20 | Silver salts of bis-imidazolium of this compound | E. coli | 8 | [11] |

| Compound 15, 18 | Silver salts of bis-imidazolium of this compound | P. aeruginosa | 8 | [11] |

Mechanism of Action: Quorum Sensing Inhibition

One of the key mechanisms for antibiofilm activity is the disruption of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. This compound has been shown to attenuate QS in Pseudomonas aeruginosa.[12]

Enzyme Inhibition

This compound derivatives have been designed and synthesized as potent inhibitors of various enzymes implicated in disease, most notably Monoamine Oxidase B (MAO-B) and Carbonic Anhydrases (CAs).

Data on Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 / Ki | Reference |

| Compound 5n | Monoamine Oxidase B (MAO-B) | IC50 = 0.0601 µM | [14][15] |

| Compound 4 | Monoamine Oxidase B (MAO-B) | IC50 = 0.80 nM | [14] |

| MPC 5l | Carbonic Anhydrase XII (CA XII) | Ki = 0.92 µM | [16] |

| This compound | Cytochrome P450 2A6 (CYP2A6) | Km = 0.64-0.91 µM | [17][18] |

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on common practices cited in the literature.[7][14][16][19]

General Synthesis via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing the coumarin core.

-

Reactants: Equimolar amounts of a substituted phenol (B47542) (e.g., 4-methylresorcinol) and a β-ketoester (e.g., ethyl acetoacetate).

-

Catalyst: A strong acid catalyst such as concentrated sulfuric acid, or a solid acid catalyst.

-

Procedure: The phenol and β-ketoester are mixed, and the catalyst is added slowly, often with cooling. The mixture is then stirred, sometimes with gentle heating, for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is poured into ice-cold water, causing the crude coumarin product to precipitate.

-

Purification: The precipitate is filtered, washed thoroughly with water to remove the acid, and then purified by recrystallization from a suitable solvent like ethanol.

General Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological screening of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved (typically in DMSO) and diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Research continues to yield novel derivatives with potent and selective biological activities, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The data and protocols summarized in this guide highlight the significant therapeutic potential of these compounds. Future work focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and conducting in vivo evaluations will be crucial for translating these promising laboratory findings into clinically effective therapeutic agents.

References

- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. arabjchem.org [arabjchem.org]

- 12. This compound attenuates quorum sensing and biofilm formation in Pseudomonas aeruginosa PAO1 and its applications on solid surface coatings with polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-amino-7-hydroxy-4-methylcoumarin hydrazones [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of this compound derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Inhibitory effects and oxidation of this compound, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Coumarin Derivatives with Expected Biological Activity [mdpi.com]

An In-depth Technical Guide to the Photophysical and Fluorescence Properties of 6-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcoumarin, a derivative of coumarin (B35378), is a versatile heterocyclic compound widely utilized for its characteristic sweet aroma in the fragrance industry. Beyond its olfactory properties, this compound exhibits intriguing photophysical and fluorescence characteristics that make it a valuable scaffold in the design of fluorescent probes and labels for biological imaging and drug development.[1][2][3] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and an exploration of the underlying molecular mechanisms.

Core Photophysical Properties

The fluorescence of this compound, like other coumarin derivatives, is governed by the electronic transitions within its benzopyrone structure. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state.[2] Subsequent relaxation to the ground state can occur through various pathways, including the emission of a photon, a process known as fluorescence. The efficiency and characteristics of this fluorescence are dictated by several key photophysical parameters.

The following tables summarize the currently available and analogous photophysical data for this compound and related compounds.

Table 1: Photophysical Properties of this compound and Analogs

| Compound | Solvent | Absorption Max (λ_max_abs) (nm) | Emission Max (λ_max_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| This compound | Water | Not specified | Not specified | Not specified | Not specified | < 0.1[5] |

| Coumarin 6 (analog) | Ethanol (B145695) | 457 - 460[4][6] | 501 - 505[4][7] | 54,000[4] | 0.78[1][4] | Not specified |

| Coumarin 6 (analog) | Acetonitrile | Not specified | Not specified | 55,000 - 70,000[4] | 0.63[4] | Not specified |

Note: Data for Coumarin 6 is provided as a reference due to the limited availability of data for this compound.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light and to quantify its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic-grade solvent (e.g., ethanol, methanol, cyclohexane). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0, which is the optimal range for accurate measurements.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize for at least 20 minutes.[8]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[9][10]

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette back into the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).[9]

-

Data Analysis: The wavelength of maximum absorbance (λ_max_abs) is identified from the peak of the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max_abs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of a molecule after excitation at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., a Xenon lamp) to stabilize.

-

Excitation and Emission Wavelength Selection: Set the excitation wavelength to the λ_max_abs determined from the UV-Vis absorption spectrum. Set the emission monochromator to scan a wavelength range that is expected to cover the fluorescence emission of the sample.

-

Blank Subtraction: Record an emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering from the solvent.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Data Correction and Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_max_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Solution Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance and Fluorescence Measurements: Measure the absorbance of each solution at the chosen excitation wavelength. Then, measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τ_F) of a molecule, which is the average time it spends in the excited state before returning to the ground state.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound as described for steady-state fluorescence measurements.

-

Instrument Setup: The TCSPC setup consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a monochromator or filter to select the emission wavelength, a single-photon sensitive detector, and timing electronics.[11][12]

-

Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute suspension of ludox or non-dairy creamer) in place of the sample. This records the temporal profile of the excitation pulse.[11]

-

Fluorescence Decay Measurement: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector. Over many cycles, a histogram of photon arrival times is built up, representing the fluorescence decay curve.[6]

-

Data Analysis: The fluorescence decay data is analyzed by fitting it to an exponential decay model, after deconvolution of the IRF. The time constant of the exponential decay corresponds to the fluorescence lifetime (τ_F).

Signaling Pathways and Experimental Workflows

The photophysical processes of this compound can be visualized through a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. The experimental workflows for characterizing these properties can also be represented diagrammatically.

Jablonski diagram for this compound.

Experimental workflow for photophysical characterization.

Conclusion

This compound presents a valuable molecular framework for the development of fluorescent tools in various scientific disciplines. While a complete photophysical dataset in common solvents remains to be fully elucidated in the literature, the available information and the established experimental protocols outlined in this guide provide a solid foundation for researchers to characterize its properties and harness its potential. Further investigation into the solvent-dependent photophysical behavior of this compound will undoubtedly expand its application in the design of novel fluorescent probes and materials.

References

- 1. omlc.org [omlc.org]

- 2. GSRS [precision.fda.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

6-Methylcoumarin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylcoumarin, a derivative of coumarin (B35378), is a compound of interest in various scientific and industrial fields. While it is predominantly recognized as a synthetic compound, this guide delves into its limited but documented occurrence in nature. This document provides a detailed overview of the known natural sources of this compound, focusing on the plant species in which it has been identified. Furthermore, it outlines comprehensive experimental protocols for its extraction, isolation, and quantification, drawing from both specific instances of its natural discovery and general, well-established methodologies for coumarin isolation from plant matrices. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Natural Occurrence of this compound: A Rarity in Nature

This compound is primarily sourced from synthetic pathways for its use in the fragrance and flavor industries.[1] Several sources explicitly state that this compound is a synthetic organic compound.[2][3] However, there is evidence to suggest its presence, albeit in trace amounts, in the plant kingdom.

While some literature suggests the possibility of this compound in the Rutaceae and Asteraceae families, a definitive natural source has been identified in the leaves of Curcuma zedoaria, commonly known as white turmeric. A quantitative analysis of Curcuma zedoaria leaves revealed the presence of this compound at a concentration of 0.088 mg/kg of the dry weight of the plant material.[4] This finding, while confirming its natural origin, also highlights its very low abundance in this particular source.

Quantitative Data on Natural this compound

The available quantitative data on the natural occurrence of this compound is limited to the study on Curcuma zedoaria.

Table 1: Quantified Concentration of this compound in a Natural Source

| Plant Species | Plant Part | Concentration (mg/kg Dry Weight) | Reference |

| Curcuma zedoaria | Leaves | 0.088 | [4] |

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from natural sources involve a series of steps including extraction, purification, and analytical determination. Below are detailed protocols, starting with the specific method used for Curcuma zedoaria and followed by general methodologies applicable to coumarin isolation.

Protocol for Extraction and Quantification of this compound from Curcuma zedoaria Leaves

This protocol is based on the methodology described for the quantitative analysis of phytochemicals in Curcuma zedoaria leaves.[4]

3.1.1. Plant Material Preparation and Extraction

-

Drying and Pulverization: The fresh leaves of Curcuma zedoaria are thoroughly washed and dried in a hot air oven to remove all moisture. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: A successive solvent extraction method is employed.

-

25 g of the powdered leaf material is mixed with 125 mL of hexane (B92381) in an amber glass vial.

-

The mixture is stirred at 500 rpm for 24 hours at 30°C.

-

The residue is subjected to three additional extractions under the same conditions for 30 minutes each to maximize the yield.

-

Following the hexane extraction, the same procedure is repeated with methanol (B129727) to extract more polar compounds.

-

Diagram 1: Extraction Workflow for Curcuma zedoaria Leaves

Caption: Workflow for the extraction of this compound from Curcuma zedoaria leaves.

3.1.2. High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and a suitable detector (e.g., Diode Array Detector - DAD) is used.

-

Mobile Phase: A gradient elution is performed using a mixture of ultrapure water (A) and acetonitrile (B52724) (B). The gradient program is as follows: 5–90% B (0–15 min), 90% B (15–20 min), and 5% B (21–23 min).[4]

-

Flow Rate and Injection Volume: The flow rate is maintained at 1 mL/min, and the injection volume is 20 µL.[4]

-

Detection: The detector wavelength is set to 210 nm for the quantification of this compound.[4]

-

Quantification: A standard of this compound is prepared by dissolving it in methanol.[4] A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area with the calibration curve. The retention time for this compound in this specific study was 10.927 minutes.[4]

General Protocols for Coumarin Isolation from Plant Material

The following are general and widely used methods for the extraction and isolation of coumarins from various plant sources.[5][6][7] These methods can be adapted for the isolation of this compound should other natural sources be identified.

3.2.1. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.

-

Preparation: The dried and powdered plant material is placed in a thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., petroleum ether, ethanol, methanol, or acetone) and a condenser. The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for several hours to days (e.g., 2-3 days).[5]

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract containing the coumarins.

References

6-Methylcoumarin: A Technical Guide to its CAS Registry Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and safety data for 6-methylcoumarin. The information is presented to support laboratory research and professional applications in drug development and other scientific fields. All quantitative data is summarized for clarity, and representative experimental methodologies for safety assessment are detailed.

Chemical Identification

The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:

This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement. The compound is also known by synonyms such as 6-Methyl-2H-1-benzopyran-2-one and Toncarine.[1][4]

Safety and Physicochemical Data

The following table summarizes the key quantitative safety and physicochemical properties of this compound. This data is essential for risk assessment and the design of safe handling procedures in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [2][3] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| Appearance | White crystalline powder/solid | [1][2][6] |

| Melting Point | 73 - 76 °C (163.4 - 168.8 °F) | [1][2][3] |

| Boiling Point | 303 °C (577.4 °F) at 725 mmHg | [1][2][3] |

| Flash Point | 130 °C (266 °F) | [7] |

| Solubility | Soluble in ethanol, ether, and benzene.[2] Very slightly soluble in hot water. Insoluble in water.[4] | [2][4] |

| Acute Oral Toxicity (LD50) | 1.68 g/kg (rat) | [2] |

| Acute Dermal Toxicity (LD50) | > 5 g/kg (rabbit) | [2] |

Hazard Classification and Precautionary Statements

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The following hazard and precautionary statements are commonly associated with this compound:

Hazard Statements:

-

H319: Causes serious eye irritation.[10]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 401)

The acute oral toxicity of a substance, which determines the LD50 value, is typically assessed as follows:

-

Objective: To determine the adverse effects that occur within a short time after oral administration of a single dose of the substance.[2]

-

Test Animals: Healthy, young adult laboratory rodents (commonly rats) are used.[2] At least 5 rodents of the same sex are used for each dose level.[2]

-

Procedure:

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

-

All animals that die during the test undergo a gross necropsy.[2]

-

-

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[2]

Acute Dermal Toxicity Assessment (Based on OECD Test Guideline 402)

This test provides information on health hazards likely to arise from short-term dermal exposure.[1][3][6]

-

Objective: To assess the potential adverse effects of short-term dermal exposure to a chemical.[3]

-

Test Animals: Typically, rats or rabbits are used.[4]

-

Procedure:

-

The test substance is applied to a shaved area of the skin, which should be approximately 10% of the total body surface area.[4]

-

The substance is held in contact with the skin for a 24-hour period, often under a porous gauze dressing.[4]

-

The initial dose is selected to produce signs of toxicity without causing severe effects or mortality.[1]

-

-

Observation:

-

Data Analysis: The results are used to classify the substance based on its acute dermal toxicity. If mortality is observed, an LD50 value can be estimated.

Visualized Workflow: Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the safety of a chemical like this compound in a research and development context.

Caption: Workflow for Chemical Safety Assessment and Handling.

References

- 1. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]